molecular formula C10H10N2O B14811190 3-Cyclopropoxy-2-methylisonicotinonitrile

3-Cyclopropoxy-2-methylisonicotinonitrile

Cat. No.: B14811190
M. Wt: 174.20 g/mol
InChI Key: YPCWKVQZHIMABO-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-methylisonicotinonitrile is an organic compound with the molecular formula C10H10N2O It consists of a cyclopropoxy group attached to a 2-methylisonicotinonitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-methylisonicotinonitrile typically involves the reaction of 2-methylisonicotinonitrile with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-methylisonicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or amines in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines or other reduced compounds.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

3-Cyclopropoxy-2-methylisonicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-methylisonicotinonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropoxy-2-methoxyisonicotinonitrile
  • 3-Cyclopropoxy-2-(methylamino)isonicotinonitrile

Comparison

Compared to similar compounds, 3-Cyclopropoxy-2-methylisonicotinonitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the cyclopropoxy group adds to its structural complexity and potential for diverse applications.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

3-cyclopropyloxy-2-methylpyridine-4-carbonitrile

InChI

InChI=1S/C10H10N2O/c1-7-10(13-9-2-3-9)8(6-11)4-5-12-7/h4-5,9H,2-3H2,1H3

InChI Key

YPCWKVQZHIMABO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1OC2CC2)C#N

Origin of Product

United States

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